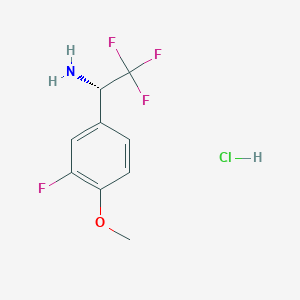

(1S)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hcl

Vue d'ensemble

Description

“(1S)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hcl” is a chemical compound with the molecular formula C9H10ClF4NO. It is a solid substance under normal conditions . The compound is also known as 2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H9F4NO.ClH/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13;/h2-4,8H,14H2,1H3;1H/t8-;/m0./s1 . This indicates that the molecule has a chiral center at the carbon atom of the ethanamine group, which is why the “(1S)” designation is used in its name.

Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 259.63 g/mol . More specific physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not provided in the sources I found.

Applications De Recherche Scientifique

Nucleophilic Fluorinating Reagent

One application in scientific research involves the use of related compounds as nucleophilic fluorinating agents. For example, compounds with trifluoromethyl groups have been utilized to convert alcohols to fluorides, acids to acyl fluorides, and for the deoxofluorination of aldehydes, ketones, and thioketones. These reactions are crucial for introducing fluorine atoms into target molecules, potentially altering their chemical properties, including biological activity, stability, and membrane permeability (Cannon & Krow, 2010).

Synthesis of Fluorinated Compounds

The synthesis and reaction studies of compounds containing fluorine and other substituents, such as methoxy groups, highlight the versatility of these molecules in creating complex structures. For instance, 2-Hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester was synthesized from pentafluoroacetophenone and dimethyl oxalate, showcasing the chemical reactivity of fluorine-containing compounds in organic synthesis and the potential for creating novel materials or drugs with enhanced properties (Pimenova et al., 2003).

Formation of Schiff Bases

The compound's related chemistry has been used in the synthesis of Schiff bases, which are valuable intermediates in organic synthesis and medicinal chemistry. Novel Schiff bases utilizing similar fluorine and methoxy phenyl substitutions have been synthesized, demonstrating significant antimicrobial activity. This highlights the potential of utilizing such compounds in the development of new antimicrobial agents (Puthran et al., 2019).

Polymer Science Applications

In polymer science, derivatives of fluorinated compounds have been explored for the synthesis of soluble, low-colored fluorinated polyimides. These materials exhibit excellent thermal stability, low moisture absorption, and are highly organosoluble, making them suitable for advanced applications in electronics and coatings. The introduction of trifluoromethyl and methoxy groups into the polymer backbone significantly affects the material's physical properties, such as solubility, dielectric constant, and optical transparency (Chung, Tzu, & Hsiao, 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: calling a poison center or doctor if feeling unwell .

Propriétés

IUPAC Name |

(1S)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F4NO.ClH/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13;/h2-4,8H,14H2,1H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCDPKSXMINDCH-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C(F)(F)F)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H](C(F)(F)F)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

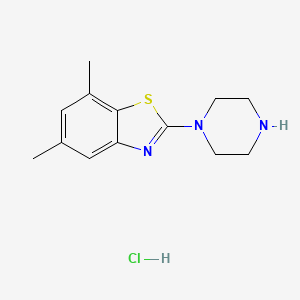

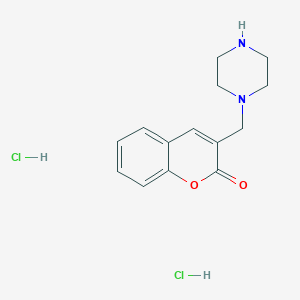

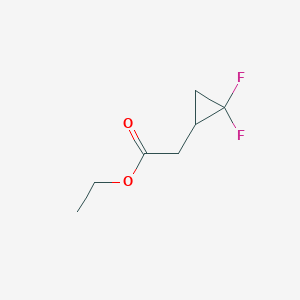

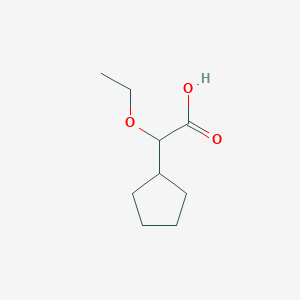

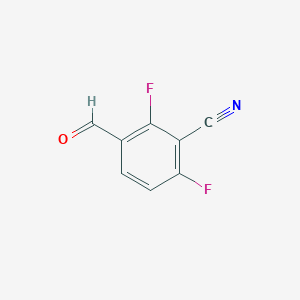

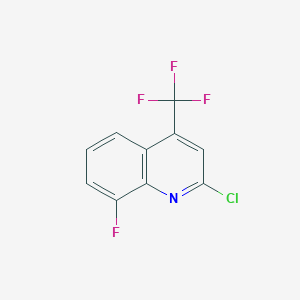

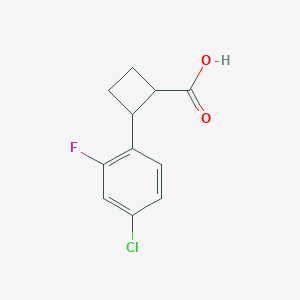

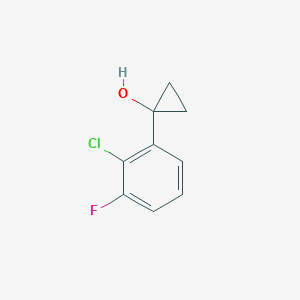

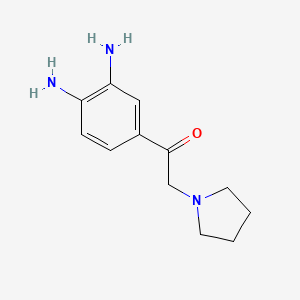

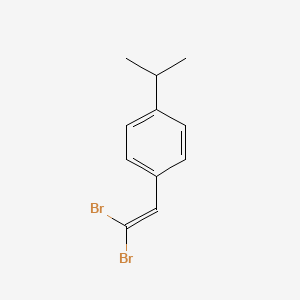

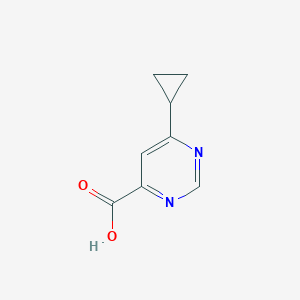

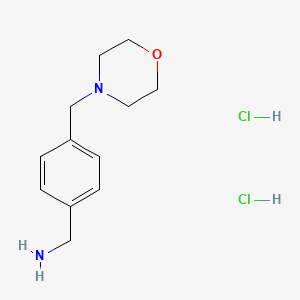

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.